molecular formula C18H15FN4O2 B11471808 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one

Cat. No.: B11471808
M. Wt: 338.3 g/mol
InChI Key: NTPRPUJNHNZMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a benzimidazole core with a triazine ring and a fluorophenoxyethyl side chain, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The triazine ring is then introduced via cyclization reactions involving appropriate precursors such as cyanuric chloride. The final step involves the attachment of the fluorophenoxyethyl side chain through nucleophilic substitution reactions, using reagents like 4-fluorophenol and ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Alkyl halides, amines; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl side chain may enhance its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.

    Disilane-bridged architectures: Similar in terms of electronic properties but differ in structural composition.

Uniqueness

10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one is unique due to its combination of a benzimidazole core with a triazine ring and a fluorophenoxyethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

10-[2-(4-fluorophenoxy)ethyl]-3-methyl-[1,2,4]triazino[4,3-a]benzimidazol-4-one

InChI

InChI=1S/C18H15FN4O2/c1-12-17(24)23-16-5-3-2-4-15(16)22(18(23)21-20-12)10-11-25-14-8-6-13(19)7-9-14/h2-9H,10-11H2,1H3

InChI Key

NTPRPUJNHNZMPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C3=CC=CC=C3N2C1=O)CCOC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.